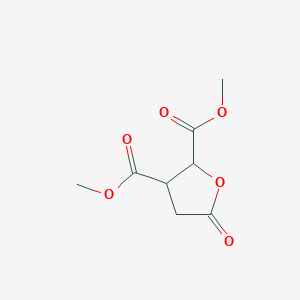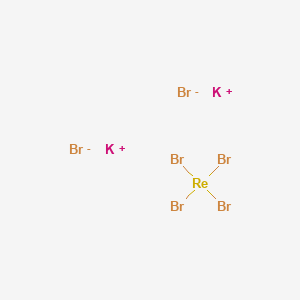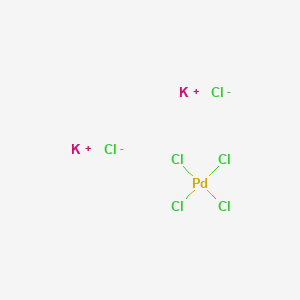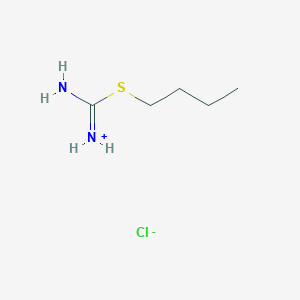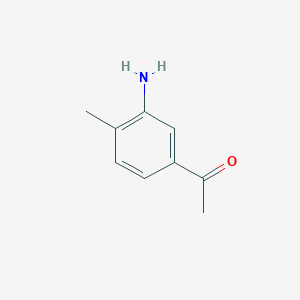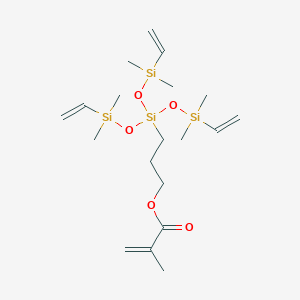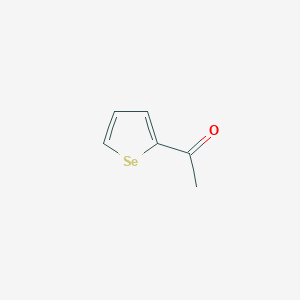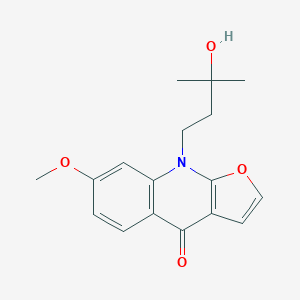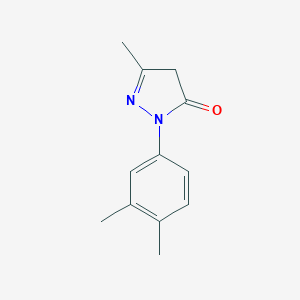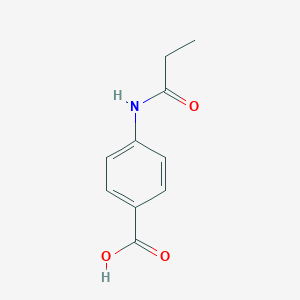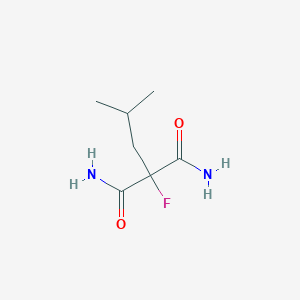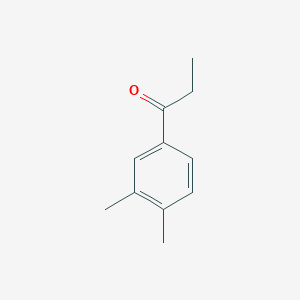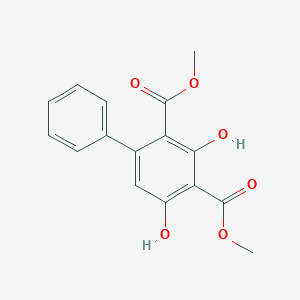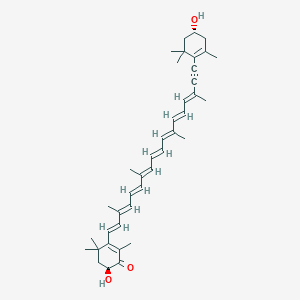![molecular formula C9H17NO B099444 [1]Pyrindin-4-ol, 1-methyloctahydro- CAS No. 18486-00-5](/img/structure/B99444.png)
[1]Pyrindin-4-ol, 1-methyloctahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrindin-4-ol, 1-methyloctahydro-, also known as 1-methyl-4-pyridinol, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic tertiary alcohol with a seven-membered ring and a methyl group attached to the nitrogen atom. In
Mécanisme D'action
The mechanism of action of pyrindin-4-ol, 1-methyloctahydro- is not fully understood. However, it is believed to act through several pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
Pyrindin-4-ol, 1-methyloctahydro- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pyrindin-4-ol, 1-methyloctahydro- is its low toxicity and high solubility in water. This makes it an ideal candidate for in vitro and in vivo experiments. However, one of the limitations of this compound is its low stability in acidic and basic conditions. This can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of pyrindin-4-ol, 1-methyloctahydro-. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, pyrindin-4-ol, 1-methyloctahydro- is a promising compound that has potential applications in scientific research. Its pharmacological properties, low toxicity, and high solubility make it an ideal candidate for in vitro and in vivo experiments. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of pyrindin-4-ol, 1-methyloctahydro- can be achieved through several methods. One such method involves the reduction of pyridine-4-carboxylic acid with sodium borohydride in the presence of methanol. Another method involves the reduction of pyridine-4-carboxaldehyde with sodium borohydride in the presence of methanol. Both methods yield pyrindin-4-ol, 1-methyloctahydro- in good yields and high purity.
Applications De Recherche Scientifique
Pyrindin-4-ol, 1-methyloctahydro- has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOFKZCZCYMACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1]Pyrindin-4-ol, 1-methyloctahydro- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

